4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with a biphenyl structure, featuring a hydroxymethyl group at the 4’ position and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through Suzuki coupling reactions. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in a compound with two carboxylic acid groups.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The hydroxymethyl group can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are frequently employed.
Major Products:
Oxidation: Formation of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-alcohol or 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-aldehyde.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell signaling, and metabolism, depending on its specific application and the functional groups present.
Comparison with Similar Compounds
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-yl boronic acid
Comparison:
- Structural Differences: The position of the carboxylic acid group varies among these compounds, influencing their chemical reactivity and biological activity.
- Uniqueness: 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCJZYHNQJDOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624616 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-69-8 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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